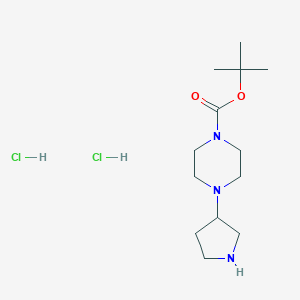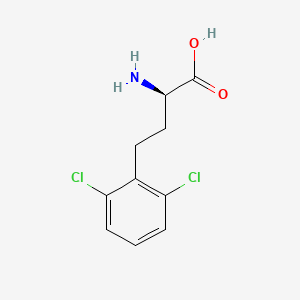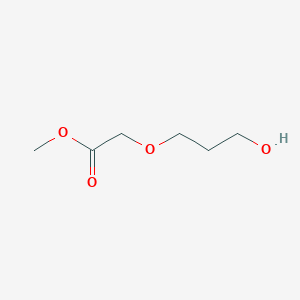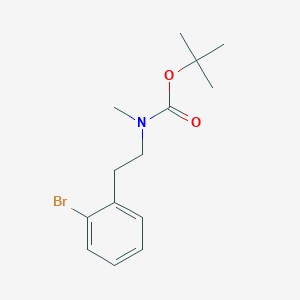
1-Boc-4-(3-pyrrolidinyl)piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-4-(3-pyrrolidinyl)piperazine dihydrochloride is a chemical compound with the molecular formula C13H27Cl2N3O2 and a molecular weight of 328.28 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that is widely used in the pharmaceutical industry. The Boc group (tert-butoxycarbonyl) is a protecting group used in organic synthesis to protect amines from unwanted reactions.
Méthodes De Préparation
The synthesis of 1-Boc-4-(3-pyrrolidinyl)piperazine dihydrochloride involves several steps. One common method starts with the reaction of anhydrous piperazine with di-tert-butyl carbonate to form 1-Boc-piperazine . This intermediate is then reacted with 3-pyrrolidinyl chloride under basic conditions to yield 1-Boc-4-(3-pyrrolidinyl)piperazine. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt . Industrial production methods often involve optimizing these steps to increase yield and purity while reducing costs and environmental impact .
Analyse Des Réactions Chimiques
1-Boc-4-(3-pyrrolidinyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amine group can be replaced by other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides to form arylpiperazine derivatives.
Common reagents used in these reactions include acids for deprotection, bases for substitution, and catalysts for coupling reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Boc-4-(3-pyrrolidinyl)piperazine dihydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Boc-4-(3-pyrrolidinyl)piperazine dihydrochloride involves its interaction with molecular targets such as receptors and enzymes. The Boc group protects the amine functionality during synthetic processes, allowing for selective reactions at other sites on the molecule . Upon deprotection, the free amine can interact with biological targets, influencing various pathways and exerting its effects .
Comparaison Avec Des Composés Similaires
1-Boc-4-(3-pyrrolidinyl)piperazine dihydrochloride can be compared with other similar compounds, such as:
1-Boc-piperazine: A simpler derivative used in similar synthetic applications.
1-Boc-4-(3-hydroxypropyl)piperazine: Another derivative with a hydroxypropyl group instead of a pyrrolidinyl group.
Piperazine: The parent compound, widely used in pharmaceuticals.
The uniqueness of this compound lies in its specific structure, which allows for selective reactions and applications in various fields .
Propriétés
IUPAC Name |
tert-butyl 4-pyrrolidin-3-ylpiperazine-1-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2.2ClH/c1-13(2,3)18-12(17)16-8-6-15(7-9-16)11-4-5-14-10-11;;/h11,14H,4-10H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLOXHHNIMZXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enoxypyrrolidine-2-carboxylic acid](/img/structure/B8178749.png)


![L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-ethyl-](/img/structure/B8178772.png)


![Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate](/img/structure/B8178797.png)



